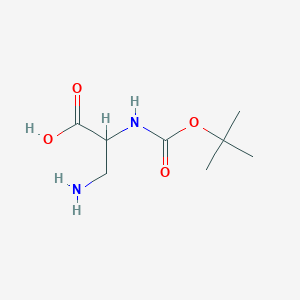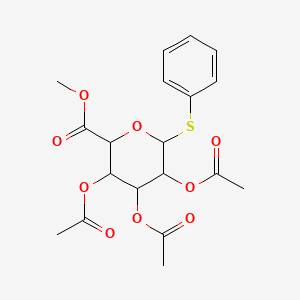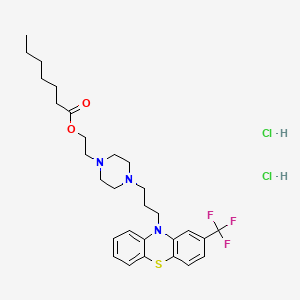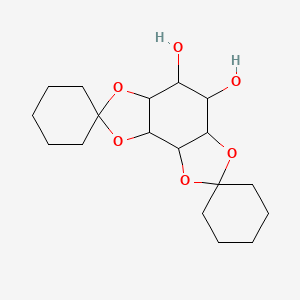
Bicalutamide O-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicalutamide O-beta-D-glucuronide is a metabolite of bicalutamide, a non-steroidal antiandrogen medication primarily used to treat prostate cancer. This compound is formed through the glucuronidation of bicalutamide, a process that enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicalutamide O-beta-D-glucuronide involves the glucuronidation of bicalutamide. This reaction typically requires the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to bicalutamide . The reaction conditions often include a mildly acidic to neutral pH and a temperature range of 25-37°C.
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger volumes. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Bicalutamide O-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off by beta-glucuronidase enzymes . This reaction regenerates the parent compound, bicalutamide.
Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of beta-glucuronidase enzymes, which are active under mildly acidic conditions (pH 4.5-6.5) and at temperatures around 37°C .
Major Products Formed: The major product formed from the hydrolysis of this compound is bicalutamide, which can then exert its pharmacological effects .
Scientific Research Applications
Bicalutamide O-beta-D-glucuronide is used extensively in scientific research, particularly in the fields of pharmacology and toxicology. It serves as a model compound to study the metabolism and excretion of bicalutamide. Additionally, it is used in proteomics research to investigate protein interactions and modifications .
Mechanism of Action
Bicalutamide O-beta-D-glucuronide itself does not exert pharmacological effects. Instead, it is a metabolite that facilitates the excretion of bicalutamide from the body. Bicalutamide, the parent compound, acts by binding to androgen receptors and blocking the action of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds:
- Hydroxybicalutamide
- Hydroxybicalutamide glucuronide
- Bicalutamide
Uniqueness: Bicalutamide O-beta-D-glucuronide is unique in that it is specifically formed through the glucuronidation of bicalutamide. This modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites such as hydroxybicalutamide and hydroxybicalutamide glucuronide .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-[4-cyano-3-(trifluoromethyl)anilino]-2-methyl-1-oxo-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F4N2O10S/c1-23(10-41(37,38)14-6-3-12(25)4-7-14,40-21-18(33)16(31)17(32)19(39-21)20(34)35)22(36)30-13-5-2-11(9-29)15(8-13)24(26,27)28/h2-8,16-19,21,31-33H,10H2,1H3,(H,30,36)(H,34,35)/t16-,17-,18+,19-,21-,23?/m0/s1/i3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKHNYWINRLUAP-PIAAOKSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F4N2O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747145 |
Source


|
| Record name | 1-[4-Cyano-3-(trifluoromethyl)anilino]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-methyl-1-oxopropan-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151262-59-8 |
Source


|
| Record name | 1-[4-Cyano-3-(trifluoromethyl)anilino]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-methyl-1-oxopropan-2-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10-[(3-Methanethiosulfonyl)-1-propionyl] Folic Acid](/img/new.no-structure.jpg)




![4-[(2E)-2-Buten-2-yl]pyridine](/img/structure/B1146527.png)
